molecular formula C20H30N4O7S B2672660 N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 872880-70-1

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2672660
CAS No.: 872880-70-1
M. Wt: 470.54
InChI Key: RYRPTUFSVVBNNM-UHFFFAOYSA-N
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Description

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O7S and its molecular weight is 470.54. The purity is usually 95%.
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Scientific Research Applications

  • CC-Chemokine Receptor 4 Antagonists : A series of indazole arylsulfonamides, structurally similar to the compound , have been synthesized and evaluated as human CC-chemokine receptor 4 (CCR4) antagonists. These compounds, including variants with morpholine groups, have shown potential in the development of treatments targeting CCR4, which is implicated in various immunological responses (Procopiou et al., 2013).

  • Antimicrobial Agents : Research has led to the synthesis of 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones, which are structurally related to the compound of interest. These have been screened for antimicrobial activities, indicating the potential of morpholine-containing compounds in developing new antimicrobial agents (Sahin et al., 2012).

  • Hybrid Molecules for Cardiovascular Applications : A novel compound named morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate (GYY4137) has been characterized for its slow-release of hydrogen sulfide (H2S). This compound demonstrates vasodilator and antihypertensive activities, making it a promising tool for cardiovascular biology research and potentially therapeutic applications in cardiovascular diseases (Li et al., 2008).

  • Enzyme Inhibitory Activities : Compounds structurally similar to the one have been studied for their inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes. Such research indicates the potential use of these compounds in designing inhibitors for treating conditions like Alzheimer's disease (Tuğrak et al., 2020).

  • Serotonin Receptor Antagonists : Investigations into indole derivatives, which share structural features with the compound , have led to the identification of serotonin receptor antagonists. These findings are significant for the development of treatments for cognitive disorders, showcasing the relevance of such compounds in neuroscience and pharmacology (Nirogi et al., 2017).

Properties

IUPAC Name

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O7S/c1-29-16-3-5-17(6-4-16)32(27,28)24-8-2-12-31-18(24)15-22-20(26)19(25)21-7-9-23-10-13-30-14-11-23/h3-6,18H,2,7-15H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRPTUFSVVBNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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